N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety and a sulfamoylphenethyl group, which contribute to its diverse interactions with biological targets. Its molecular formula is C17H18N4O4S, and it possesses a molecular weight of approximately 378.41 g/mol. The compound is classified as an oxalamide derivative, specifically within the category of sulfonamide compounds, which are known for their antibacterial properties.
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves several key steps:
For industrial-scale production, optimized reaction conditions are employed to improve yield and purity. Automated reactors and continuous flow systems may be utilized to enhance efficiency.
The molecular structure of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide can be represented using various structural formulas:
C1=CC2=C(C=C1OCO2)C(=O)N(C(=O)N2CCCCC2)S(=O)(=O)N
InChI=1S/C17H18N4O4S/c1-11(19)12-5-3-8(4-6-12)20-17(21)22-16(23)14-9-15(18)13(2)10-14/h3-6,11H,7-10H2,1-2H3,(H,18,21)(H,19,22)(H,23)
The compound exhibits a unique structural framework that allows for specific interactions with biological targets.
The compound undergoes various chemical reactions typical of oxalamides and sulfonamides:
The mechanism of action for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide primarily involves its interaction with specific biological targets:
In vitro studies indicate promising binding affinities towards target proteins involved in these processes.
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide has potential applications in:
This compound's unique structural features and biological activities make it a valuable candidate for further research and development in pharmacology and medicinal chemistry.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5